molecular formula C15H32O4 B1626041 2-(Diethoxymethyl)-1,1-diethoxyhexane CAS No. 21037-62-7

2-(Diethoxymethyl)-1,1-diethoxyhexane

Cat. No.: B1626041
CAS No.: 21037-62-7
M. Wt: 276.41 g/mol
InChI Key: PXEYZWGANNWXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethoxymethyl)-1,1-diethoxyhexane is an organic compound with a complex structure that includes multiple ethoxy groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-1,1-diethoxyhexane typically involves the reaction of hexane derivatives with ethoxy-containing reagents under controlled conditions. One common method is the reductive etherification of hexane derivatives using ethanol in the presence of a strong acid catalyst such as trifluoroacetic acid . This reaction proceeds through the formation of intermediate acetals, which are then reduced to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of commercial palladium catalysts supported on activated carbon has been shown to be effective in the catalytic reductive etherification of hexane derivatives with ethanol .

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)-1,1-diethoxyhexane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the presence of strong acids or bases to facilitate the replacement of ethoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(Diethoxymethyl)-1,1-diethoxyhexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-(Diethoxymethyl)-1,1-diethoxyhexane exerts its effects involves interactions with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved in its chemical reactions often include nucleophilic attack on the carbon atoms adjacent to the ethoxy groups, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Similar Compounds

    2-(Diethoxymethyl)furan: This compound has a similar structure but includes a furan ring instead of a hexane backbone.

    1,1-Diethoxyethane: A simpler compound with fewer ethoxy groups and a shorter carbon chain.

    2,2-Diethoxypropane: Another related compound with a different arrangement of ethoxy groups and carbon atoms.

Uniqueness

2-(Diethoxymethyl)-1,1-diethoxyhexane is unique due to its multiple ethoxy groups and hexane backbone, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-(diethoxymethyl)-1,1-diethoxyhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O4/c1-6-11-12-13(14(16-7-2)17-8-3)15(18-9-4)19-10-5/h13-15H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEYZWGANNWXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(OCC)OCC)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496557
Record name 2-(Diethoxymethyl)-1,1-diethoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21037-62-7
Record name 2-(Diethoxymethyl)-1,1-diethoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethoxymethyl)-1,1-diethoxyhexane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Diethoxymethyl)-1,1-diethoxyhexane
Reactant of Route 3
Reactant of Route 3
2-(Diethoxymethyl)-1,1-diethoxyhexane
Reactant of Route 4
2-(Diethoxymethyl)-1,1-diethoxyhexane
Reactant of Route 5
2-(Diethoxymethyl)-1,1-diethoxyhexane
Reactant of Route 6
Reactant of Route 6
2-(Diethoxymethyl)-1,1-diethoxyhexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.